Cas no 1019387-62-2 (2-(Tert-butylamino)isonicotinic acid)

2-(Tert-butylamino)isonicotinic acid is a specialized organic compound featuring a tert-butylamino substituent on the isonicotinic acid scaffold. This structure imparts unique steric and electronic properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its tert-butyl group enhances stability and influences reactivity, while the isonicotinic acid moiety offers versatility for further functionalization. The compound is particularly useful in the development of bioactive molecules, including potential enzyme inhibitors or ligands. High purity and well-defined characteristics ensure reproducibility in research and industrial applications. Its compatibility with various coupling reactions further underscores its utility in synthetic chemistry.
2-(Tert-butylamino)isonicotinic acid structure
1019387-62-2 structure
Product Name:2-(Tert-butylamino)isonicotinic acid
CAS No:1019387-62-2
MF:C10H14N2O2
MW:194.230362415314
MDL:MFCD11131973
CID:4676298
Update Time:2025-10-30

2-(Tert-butylamino)isonicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(TERT-BUTYLAMINO)ISONICOTINIC ACID
    • 2-(tert-butylamino)pyridine-4-carboxylic acid
    • 2-(Tert-butylamino)isonicotinic acid
    • MDL: MFCD11131973
    • Inchi: 1S/C10H14N2O2/c1-10(2,3)12-8-6-7(9(13)14)4-5-11-8/h4-6H,1-3H3,(H,11,12)(H,13,14)
    • InChI Key: UJQVMCGFDOWHHJ-UHFFFAOYSA-N
    • SMILES: OC(C1C=CN=C(C=1)NC(C)(C)C)=O

Computed Properties

  • Exact Mass: 194.106
  • Monoisotopic Mass: 194.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.2

2-(Tert-butylamino)isonicotinic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
052893-500mg
2-(tert-Butylamino)isonicotinic acid
1019387-62-2
500mg
$237.00 2023-09-09
Matrix Scientific
052893-2.500g
2-(tert-Butylamino)isonicotinic acid
1019387-62-2
2.500g
$720.00 2023-09-09
Chemenu
CM371389-1g
2-(tert-Butylamino)isonicotinic acid
1019387-62-2 95%+
1g
$185 2022-06-14
Chemenu
CM371389-5g
2-(tert-Butylamino)isonicotinic acid
1019387-62-2 95%+
5g
$554 2022-06-14

2-(Tert-butylamino)isonicotinic acid Related Literature

Additional information on 2-(Tert-butylamino)isonicotinic acid

Introduction to 2-(Tert-butylamino)isonicotinic Acid (CAS No. 1019387-62-2)

2-(Tert-butylamino)isonicotinic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1019387-62-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of isonicotinic acid derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The presence of a tert-butylamino group in its molecular structure introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The molecular formula of 2-(Tert-butylamino)isonicotinic acid is C₉H₁₂N₂O₂, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The tert-butylamino group (-N(tBu)) not only enhances the compound's solubility in organic solvents but also influences its interactions with biological targets. This structural feature has been exploited in various research endeavors to modulate enzyme activity, receptor binding, and cellular signaling pathways.

In recent years, 2-(Tert-butylamino)isonicotinic acid has been extensively studied for its pharmacological potential. One of the most compelling areas of research involves its application as a precursor or intermediate in the synthesis of small-molecule inhibitors targeting bacterial pathogens. The isonicotinic acid core is particularly relevant in this context, as it shares structural similarities with nicotinamide, a key component of nicotinic acid derivatives used in cholesterol-lowering therapies. However, the introduction of the bulky tert-butylamino group introduces additional rigidity and lipophilicity, which can be leveraged to improve drug-like properties such as metabolic stability and membrane permeability.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action for compounds like 2-(Tert-butylamino)isonicotinic acid with greater precision. Molecular docking studies have suggested that this compound may interact with bacterial enzymes involved in metabolic pathways essential for survival and replication. For instance, modifications to the isonicotinic acid scaffold have been shown to disrupt bacterial folate metabolism, a strategy that has been successfully employed in antibiotics like isoniazid. The tert-butylamino group's steric hindrance could potentially enhance binding specificity by preventing off-target interactions with human enzymes.

Moreover, the versatility of 2-(Tert-butylamino)isonicotinic acid extends beyond antibacterial applications. Its structural motif has been explored in the development of kinase inhibitors, particularly those targeting tyrosine kinases implicated in cancer progression. The electron-withdrawing nature of the carboxylic acid group and the electron-donating effect of the amino substituents create a balance that can modulate enzyme activity through covalent or non-covalent interactions. Preclinical studies have indicated that derivatives of this compound exhibit promising inhibitory effects on certain kinases while maintaining selectivity against closely related human enzymes.

The synthesis of 2-(Tert-butylamino)isonicotinic acid typically involves multi-step organic reactions, starting from commercially available precursors such as 3-cyanopyridine or 5-formylnicotinic acid. The introduction of the tert-butylamino group often requires protective group strategies to prevent unwanted side reactions during synthesis. Recent methodological improvements have focused on optimizing reaction conditions to enhance yield and purity while minimizing byproduct formation. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce nitrogen-containing substituents with high efficiency.

In terms of pharmacokinetic properties, 2-(Tert-butylamino)isonicotinic acid exhibits moderate solubility in water due to the polar carboxylic acid and amino groups, while its lipophilicity is influenced by the non-polar tert-butyl group. This balance makes it suitable for formulation in both aqueous and lipid-based delivery systems. Preliminary pharmacokinetic studies suggest that oral administration results in reasonable bioavailability, with absorption occurring primarily in the small intestine. The compound's metabolic profile has been studied using mass spectrometry techniques to identify major circulating metabolites and their degradation pathways.

The regulatory landscape for compounds like 2-(Tert-butylamino)isonicotinic acid is shaped by guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations emphasize rigorous testing for safety and efficacy before clinical translation. Researchers must navigate complex protocols involving preclinical toxicology studies to assess potential adverse effects at various exposure levels. The structural features of this compound make it an attractive candidate for further investigation under Good Manufacturing Practices (GMP), ensuring consistency in quality control during large-scale production.

Future directions in research may explore derivatization strategies to enhance specific pharmacological profiles. For instance, replacing or modifying the tert-butylamino group could alter binding affinities or metabolic stability without compromising core biological activity. Advances in synthetic methodologies may also enable faster access to libraries of related compounds for high-throughput screening against diverse disease targets.

The interdisciplinary nature of medicinal chemistry underscores the importance of collaborations between synthetic chemists, biologists, and pharmacologists in maximizing the therapeutic potential of compounds like 2-(Tert-butylamino)isonicotinic acid (CAS No. 1019387-62-2). By integrating experimental data with computational modeling, researchers can accelerate the discovery pipeline from lead identification to clinical candidates.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD